7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a bromo substituent at position 8 and a thioethyl-benzimidazole moiety at position 6. Purine derivatives are of significant interest in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and modulators of nucleic acid synthesis .
Properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O2S/c1-21-11-10(12(23)20-15(21)24)22(13(16)19-11)6-7-25-14-17-8-4-2-3-5-9(8)18-14/h2-5H,6-7H2,1H3,(H,17,18)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBXBYXMPIWJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected.
Pharmacokinetics
Imidazole is a highly soluble compound in water and other polar solvents, which could potentially influence its bioavailability.
Biological Activity
The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.
Chemical Structure and Synthesis
The compound features a complex structure integrating a benzimidazole moiety with a thioether linkage and brominated purine core. The synthesis typically involves multi-step organic reactions that include:
- Formation of the benzimidazole nucleus : Utilizing 1H-benzimidazole as a starting material.
- Thioether formation : Reaction with suitable thiol compounds to introduce the thioethyl group.
- Bromination : Selective bromination at the 8-position of the purine ring.
This synthetic pathway allows for modifications that can enhance biological activity or selectivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds with similar structural motifs have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis) with minimal inhibitory concentrations (MICs) reported as low as 3.8 µM . The incorporation of the benzimidazole and thioether functionalities in our compound suggests a potential for similar antimicrobial effects.
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| 6p | 6.9 | M. tuberculosis |
| 6z | 3.8 | M. tuberculosis |
| 7-(... ) | TBD | TBD |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, imidazole derivatives have been shown to exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer), with half-maximal inhibitory concentrations (IC50) ranging from 57.4 μM to 79.9 μM . Given its structural similarities, it is hypothesized that our compound may exert comparable effects.
Case Study: Cytotoxicity Evaluation
A recent evaluation of similar compounds indicated that certain benzimidazole derivatives could significantly inhibit cell proliferation in cancer lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| II1 | DLD-1 | 57.4 |
| II1 | MCF-7 | 79.9 |
| 7-(... ) | TBD | TBD |
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of key enzymes : Many benzimidazole derivatives act by inhibiting enzymes crucial for microbial survival or cancer cell proliferation.
- Induction of apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, potentially through interactions with mitochondrial pathways or DNA .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Purine Derivatives
Key structural analogs differ primarily at positions 7 and 8:
*Estimated based on structural similarity to 476482-79-7.
- Position 8 Modifications: The bromo group in the target compound may enhance electrophilic reactivity compared to the 4-methylpiperidin-1-yl group in 476482-79-8, which likely improves solubility and target binding .
Position 7 Modifications :
Benzimidazole-Thioethyl Derivatives
highlights benzimidazole-thioethyl compounds (e.g., ZR-1 to ZR-8 ) with potent antimicrobial activity. Although these lack the purine core, their structural motifs provide insights:
| Compound | Substituent | Activity Against C. albicans (MIC µg/mL) | Reference |
|---|---|---|---|
| ZR-8 | O-Methyl carbonothioate | 3.40 | |
| Target | Purine-linked thioethyl | Undetermined | — |
- The thioethyl-benzimidazole moiety in ZR-8 contributes to antifungal activity by inhibiting ergosterol synthesis . In the target compound, this group may instead modulate kinase inhibition or nucleic acid interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
